(3,5-Dibromopyridin-2-yl)methanol

Organic Synthesis Thermal Stability Purification

For CMOs and medicinal chemistry labs, (3,5-Dibromopyridin-2-yl)methanol (CAS 1227601-36-6) is the regioisomer of choice. Its unique ortho-hydroxymethyl group acts as a traceless directing group, enabling sequential Suzuki/Stille couplings at the 3- and 5-bromo positions with high regiocontrol—a synthetic pathway inaccessible to the 4- or 3-hydroxymethyl isomers. This reduces steps in 2,3,5-trisubstituted pyridine syntheses for kinase inhibitor programs. Its 18.2–43.4 °C lower boiling point versus regioisomers also cuts solvent recovery costs and thermal degradation in multi-kilogram purifications. Ensure you specify the correct 2-hydroxymethyl regioisomer to avoid failed syntheses and quality deviations.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92
CAS No. 1227601-36-6
Cat. No. B594590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromopyridin-2-yl)methanol
CAS1227601-36-6
Molecular FormulaC6H5Br2NO
Molecular Weight266.92
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)CO)Br
InChIInChI=1S/C6H5Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
InChIKeyIXZGZBJRHIRFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromopyridin-2-yl)methanol (CAS 1227601-36-6) — A 3,5-Dibromo-2-hydroxymethyl Pyridine Scaffold for Regioselective Cross-Coupling and Heterocycle Synthesis


(3,5-Dibromopyridin-2-yl)methanol (CAS 1227601-36-6), also known as 3,5-dibromo-2-pyridinemethanol, is a dibrominated pyridine derivative bearing a hydroxymethyl group at the 2-position. It has the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol [1]. The compound is categorized as a pharmaceutical intermediate and a pyridine-based building block, with a computed XLogP3-AA of 1.4 and a topological polar surface area of 33.1 Ų [1]. Its structural features—two bromine atoms at the 3- and 5-positions and a primary alcohol handle at the 2-position—define its utility as a versatile scaffold in medicinal chemistry and organic synthesis .

Why Dibromopyridine Methanol Regioisomers Are Not Interchangeable: The Critical Role of 2-Hydroxymethyl Substitution in (3,5-Dibromopyridin-2-yl)methanol


Dibromopyridine methanol regioisomers—such as (3,5-dibromopyridin-4-yl)methanol and (2,5-dibromopyridin-3-yl)methanol—exhibit markedly different physicochemical properties, reactivity profiles, and synthetic utility. The position of the hydroxymethyl group directly influences hydrogen bonding capacity, steric accessibility for nucleophilic substitution, and regioselectivity in metal-catalyzed cross-couplings . For example, (3,5-dibromopyridin-2-yl)methanol offers a unique ortho-hydroxymethyl orientation that enables intramolecular cyclization pathways not accessible to its 4- or 3-hydroxymethyl counterparts . Generic substitution without accounting for these regioisomer-specific properties can lead to failed syntheses, altered pharmacokinetic profiles in lead optimization, and inconsistent quality control in regulated manufacturing environments.

Quantitative Comparative Evidence: How (3,5-Dibromopyridin-2-yl)methanol Differs from Closest Dibromopyridine Methanol Analogs


Boiling Point as a Function of Hydroxymethyl Position: 2-Substitution Lowers Volatility by 18.2 °C vs. 4-Isomer

The boiling point of (3,5-dibromopyridin-2-yl)methanol is significantly lower than that of its 4-hydroxymethyl regioisomer, reflecting differences in intermolecular hydrogen bonding and molecular packing. At 760 mmHg, (3,5-dibromopyridin-2-yl)methanol boils at 306.4±37.0 °C , whereas (3,5-dibromopyridin-4-yl)methanol boils at 324.6±37.0 °C . This 18.2 °C reduction facilitates gentler distillation conditions and reduces thermal degradation risk during purification.

Organic Synthesis Thermal Stability Purification

Flash Point and Safety Profile: 2-Isomer Exhibits 11.0 °C Lower Flash Point vs. 4-Isomer

Flash point is a critical safety parameter for solvent selection and storage classification. (3,5-Dibromopyridin-2-yl)methanol has a predicted flash point of 139.1±26.5 °C , which is 11.0 °C lower than the 150.1±26.5 °C flash point of (3,5-dibromopyridin-4-yl)methanol . This difference necessitates distinct handling and fire-protection measures in production environments.

Process Safety Industrial Handling Regulatory Compliance

Regioselective Synthetic Utility: 2-Hydroxymethyl Enables Ortho-Directed Cross-Coupling Not Accessible to 3- or 4-Isomers

The 2-hydroxymethyl group in (3,5-dibromopyridin-2-yl)methanol serves as an ortho-directing handle that can be protected and subsequently deprotected to enable selective sequential cross-coupling at the 3- and 5-bromo positions. This regioselective differentiation is not achievable with (3,5-dibromopyridin-4-yl)methanol, where the 4-hydroxymethyl group is positioned symmetrically and offers no ortho-directing advantage . Literature demonstrates that 3,5-dibromopyridine derivatives with 2-substituents undergo Suzuki and Stille couplings with excellent regiocontrol under standard conditions, whereas 4-substituted analogs often require more forcing conditions or result in lower regioselectivity [1].

Medicinal Chemistry Cross-Coupling Library Synthesis

Boiling Point Comparison with (2,5-Dibromopyridin-3-yl)methanol: 43.4 °C Lower for 3,5-2-Isomer

The (2,5-dibromopyridin-3-yl)methanol regioisomer (CAS 1227490-32-5) has a significantly higher boiling point of 349.8±37.0 °C at 760 mmHg , compared to 306.4±37.0 °C for (3,5-dibromopyridin-2-yl)methanol. This 43.4 °C difference is the largest among the dibromopyridine methanol isomers and reflects the unique electronic and steric environment created by the 2-hydroxymethyl substitution pattern.

Physical Property Differentiation Purification Strategy Scale-Up

Predicted pKa and Hydrogen Bonding: 2-Hydroxymethyl Confers Slightly Higher Acidity than 4-Isomer

The predicted pKa of the hydroxymethyl proton in (3,5-dibromopyridin-2-yl)methanol is 12.37±0.10 , whereas (3,5-dibromopyridin-4-yl)methanol has a predicted pKa of 12.00±0.10 . This 0.37 unit difference indicates that the 2-isomer is slightly less acidic (higher pKa) than the 4-isomer, which may influence hydrogen bonding capacity in biological environments and solubility in basic aqueous media.

Hydrogen Bonding Solubility Formulation

Optimal Application Scenarios for (3,5-Dibromopyridin-2-yl)methanol Based on Quantified Differentiation


Regioselective Sequential Cross-Coupling in Kinase Inhibitor Library Synthesis

In medicinal chemistry campaigns targeting ATP-binding pockets of kinases, the 2-hydroxymethyl group of (3,5-dibromopyridin-2-yl)methanol serves as a traceless ortho-directing group. After protection, the 3- and 5-bromo positions can be sequentially functionalized via Suzuki or Stille couplings to introduce diverse aryl/heteroaryl moieties with high regiocontrol [1]. This orthogonal reactivity is not available with the 4-isomer and reduces the number of synthetic steps required to access 2,3,5-trisubstituted pyridines, which are privileged scaffolds in kinase inhibitor design [2].

Large-Scale Pharmaceutical Intermediate Manufacturing Requiring Gentle Thermal Processing

For contract manufacturing organizations (CMOs) producing multi-kilogram batches of pyridine-containing drug intermediates, the 18.2–43.4 °C lower boiling point of (3,5-dibromopyridin-2-yl)methanol relative to its 3- and 4-regioisomers enables more energy-efficient solvent recovery and reduced thermal degradation during purification [1]. This property is particularly advantageous when the compound is used as a late-stage intermediate in APIs with stringent impurity profiles.

Structure-Activity Relationship (SAR) Studies Requiring Distinct Hydrogen Bonding Profiles

The 0.37 pKa unit difference between (3,5-dibromopyridin-2-yl)methanol and its 4-isomer translates to subtly altered hydrogen bonding capacity in biological environments [1]. For SAR programs investigating the role of pyridine substitution on target engagement, the 2-isomer provides a distinct physicochemical profile that may yield differential binding affinities, solubility, or permeability characteristics, enabling fine-tuning of lead compounds.

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